molecular formula C15H18N2O4 B4071440 1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione

Cat. No.: B4071440
M. Wt: 290.31 g/mol
InChI Key: MPGQXJYIRKWKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole ring, a pyrrolidine ring, and a tert-butylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the tert-Butylamino Group: This step often involves nucleophilic substitution reactions where a tert-butylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could facilitate binding to aromatic residues in proteins, while the tert-butylamino group might enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)ethanone: Similar structure but with an ethanone group instead of a pyrrolidine ring.

    1-(1,3-Benzodioxol-5-yl)-3-(methylamino)pyrrolidine-2,5-dione: Similar structure but with a methylamino group instead of a tert-butylamino group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione is unique due to the combination of its benzodioxole and pyrrolidine rings with a tert-butylamino group. This unique structure might confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)16-10-7-13(18)17(14(10)19)9-4-5-11-12(6-9)21-8-20-11/h4-6,10,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGQXJYIRKWKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione

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